2-Cyclopentyl-4,4,4-trifluorobutanoic acid CAS number and molecular weight
2-Cyclopentyl-4,4,4-trifluorobutanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, has emerged as a critical substituent for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a detailed technical overview of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid, a compound of interest in the landscape of fluorinated building blocks for drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes established principles of organic synthesis and analytical chemistry to provide a comprehensive resource for researchers.
Compound Identification and Physicochemical Properties
2-Cyclopentyl-4,4,4-trifluorobutanoic acid is a carboxylic acid characterized by a cyclopentyl moiety at the alpha-position and a trifluoromethyl group at the gamma-position. These structural features are anticipated to impart unique physicochemical properties relevant to drug design.
| Property | Value | Source |
| CAS Number | 1566889-29-9 | [1] |
| Molecular Formula | C₉H₁₃F₃O₂ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Canonical SMILES | C1CCC(C1)C(CC(F)(F)F)C(=O)O | [1] |
| Appearance | Predicted to be a solid or oil at room temperature | N/A |
Strategic Importance in Medicinal Chemistry
The trifluoromethyl group is a bioisostere of the methyl group, but with significantly different electronic properties.[2] Its high electronegativity and the strength of the carbon-fluorine bond offer several advantages in drug design:
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Metabolic Stability: The C-F bond is exceptionally stable to metabolic degradation, which can enhance the half-life of a drug.[3]
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Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[4]
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Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic protons, influencing a molecule's ionization state at physiological pH.[4]
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Enhanced Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to improved binding interactions with biological targets.[3]
The cyclopentyl group, as a bioisostere for aromatic rings, can improve metabolic stability and solubility while maintaining necessary steric bulk for receptor binding. The combination of these two moieties in 2-Cyclopentyl-4,4,4-trifluorobutanoic acid makes it a valuable building block for the synthesis of novel therapeutic agents.
Proposed Synthesis and Mechanistic Rationale
Experimental Protocol: A Proposed Synthesis
Scheme 1: Proposed Synthesis of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid
Caption: Proposed synthetic route via conjugate addition followed by hydrolysis.
Step 1: Copper-Catalyzed 1,4-Conjugate Addition
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To a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI, 0.1 eq).
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Slowly add a solution of cyclopentylmagnesium bromide (1.2 eq) in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-cyclopentyl-4,4,4-trifluorobutanoate.
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Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a copper catalyst is crucial for promoting the 1,4-conjugate addition of the Grignard reagent over the 1,2-addition to the carbonyl group. Performing the initial addition at low temperatures (-78 °C) helps to control the exothermicity of the reaction and improve selectivity.
Step 2: Saponification of the Ester
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Dissolve the purified ethyl 2-cyclopentyl-4,4,4-trifluorobutanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Concentrate the reaction mixture under reduced pressure to remove the THF.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Acidify the aqueous layer to pH 1-2 with 1 M hydrochloric acid (HCl).
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Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-Cyclopentyl-4,4,4-trifluorobutanoic acid.
Trustworthiness of the Protocol: This two-step protocol is based on well-established and reliable reactions in organic synthesis. The progress of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring a self-validating system.
Analytical Characterization
The structural confirmation of the synthesized 2-Cyclopentyl-4,4,4-trifluorobutanoic acid would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons, the methine proton at the alpha-position, and the diastereotopic methylene protons at the beta-position. The coupling of these protons with each other and with the fluorine atoms would provide key structural information.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show distinct signals for the nine carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine NMR spectrum is expected to show a single signal, likely a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group, due to coupling with the adjacent methylene protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Potential Applications in Drug Development
While specific applications of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid have not been reported, its structural motifs suggest its utility as a building block in the synthesis of a variety of biologically active molecules. Carboxylic acids are a common functional group in many drugs, and the presence of the trifluoromethyl and cyclopentyl groups could be leveraged to improve the properties of existing drug candidates or to create novel chemical entities.[5]
Conclusion
2-Cyclopentyl-4,4,4-trifluorobutanoic acid represents a valuable, albeit under-explored, building block for medicinal chemistry and drug discovery. The synthetic route proposed herein offers a reliable method for its preparation, and the anticipated analytical data provide a basis for its characterization. The strategic incorporation of this compound into drug development programs has the potential to yield novel therapeutic agents with improved pharmacological profiles.
References
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Available from: [Link]
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Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
